Physicochemical Differentiation from the Pyridine Analog: LogP and Hydrogen Bonding Capacity
The target compound's computed XLogP3-AA of 1.6 places it within a more desirable lipophilicity range for CNS penetration compared to its direct pyridine-sulfonyl analog, 2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole (CAS 2097894-46-5). The pyridine analog, containing a C17H18N4O2S formula with a molecular weight of 342.42 g/mol, is expected to have a higher XLogP value (estimated ~2.0) and introduces an additional hydrogen bond acceptor (the pyridine nitrogen), which can alter blood-brain barrier permeability and efflux transporter recognition [1]. The target's lower lipophilicity and simpler H-bond profile may reduce off-target binding associated with high logP compounds.
| Evidence Dimension | Predicted LogP & Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6; H-bond acceptors = 5 |
| Comparator Or Baseline | 2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole (XLogP3-AA estimated ~2.0; H-bond acceptors = 6) |
| Quantified Difference | ΔXLogP3-AA ≈ 0.4 units lower; 1 fewer H-bond acceptor |
| Conditions | Computational prediction using XLogP3 3.0 algorithm in PubChem (2021.05.07 release) |
Why This Matters
The lower lipophilicity of the target compound makes it a more suitable starting point for CNS drug discovery programs aiming to avoid high-logP-related toxicity and non-specific binding.
- [1] PubChem. Compound Summary for CID 121194031: 2-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
